molecular formula C23H30N4O3S2 B12154998 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154998
M. Wt: 474.6 g/mol
InChI Key: FSTIPLHBOYQNSE-JXAWBTAJSA-N
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Description

2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an α-haloketone to form the thiazolidinone ring.

    Attachment of the ethoxypropylamino group: This can be done through a nucleophilic substitution reaction, where the amino group is introduced using an appropriate alkylating agent.

    Final modifications: Any additional functional groups, such as the methyl and ethoxy groups, can be introduced through standard organic synthesis techniques, such as alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and other process aids can help to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

    Addition: Addition reactions can be used to add new atoms or groups to the compound, such as hydrogenation to add hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

    Addition: Common reagents include hydrogen gas (for hydrogenation), halogens, and other electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its mechanism of action.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or conditions that involve the molecular targets it interacts with.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The specific pathways involved will depend on the nature of the targets and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:

    Other pyrido[1,2-a]pyrimidin-4-one derivatives: These compounds share the pyrido[1,2-a]pyrimidin-4-one core but may have different substituents, leading to different chemical properties and applications.

    Thiazolidinone derivatives: These compounds share the thiazolidinone moiety and may have similar biological activities, but their overall structure and properties may differ.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-5-30-13-7-10-24-19-17(21(28)26-11-6-8-16(4)20(26)25-19)14-18-22(29)27(23(31)32-18)12-9-15(2)3/h6,8,11,14-15,24H,5,7,9-10,12-13H2,1-4H3/b18-14-

InChI Key

FSTIPLHBOYQNSE-JXAWBTAJSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC(C)C

Origin of Product

United States

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